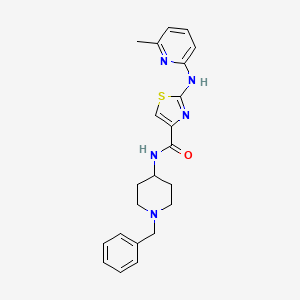

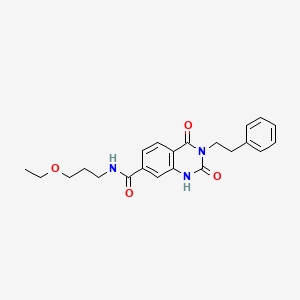

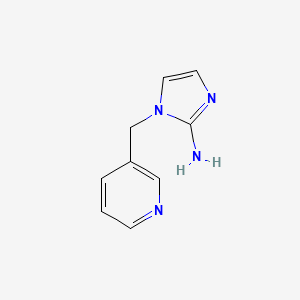

5-chloro-2-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Glyburide

Glyburide, also known as glibenclamide, is an antidiabetic drug used in the treatment of type 2 diabetes. The compound serves as an intermediate in the synthesis of glyburide . Its role in the synthesis process is crucial due to its ability to interact with other chemical entities to form the final therapeutic agent.

Organic Synthesis Building Block

As an organic building block, this compound can be utilized in the construction of more complex molecules. It has been reported as a component in the synthesis of various organic compounds, which are essential in the development of new drugs and materials .

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely-used reaction in organic chemistry for forming carbon-carbon bonds. Organoboron compounds are pivotal in this process, and derivatives of our compound can potentially be used in such coupling reactions to create diverse organic molecules .

Antiviral Activity

Indole derivatives, which share a similar structural motif with our compound, have been reported to possess antiviral activities. These compounds can be designed to inhibit the replication of viruses, offering a pathway for the development of new antiviral drugs .

Cancer Treatment

Indole derivatives are also known for their application in cancer treatment. They can act as biologically active compounds targeting cancer cells, which opens up possibilities for the compound to be used in the synthesis of novel anticancer agents .

Antimicrobial and Antitubercular Activity

The structural similarity of our compound to indole derivatives suggests potential antimicrobial and antitubercular activities. These properties are highly sought after in the development of new treatments for bacterial infections, including tuberculosis .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit theNLRP3 inflammasome , a multiprotein complex that plays a crucial role in the innate immune response.

Mode of Action

non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can lead to conformational changes in the target protein, potentially altering its function .

Biochemical Pathways

Inhibition of the nlrp3 inflammasome can impact several inflammatory pathways, leading to a reduction in the production of pro-inflammatory cytokines .

Result of Action

For example, in the context of myocardial infarction, this could mean a reduction in heart damage .

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O4S/c1-28-17-8-7-15(21)11-18(17)30(26,27)24-16-9-10-25(12-16)13-19-22-20(29-23-19)14-5-3-2-4-6-14/h2-8,11,16,24H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHOZPAWSDICBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B3010814.png)

![5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide](/img/structure/B3010820.png)

![5-benzyl-N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3010828.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B3010833.png)